molecular formula C20H14F3NO2S B2828874 2-[4-[4-(Trifluoromethyl)phenyl]sulfanylanilino]benzoic acid CAS No. 2413877-32-2

2-[4-[4-(Trifluoromethyl)phenyl]sulfanylanilino]benzoic acid

Cat. No. B2828874
CAS RN: 2413877-32-2
M. Wt: 389.39
InChI Key: UCPDIIVAIWJTTB-UHFFFAOYSA-N
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Description

The compound “2-Fluoro-4-(trifluoromethyl)benzoic acid” is similar in structure . It has a molecular formula of C8H4F4O2 . Another related compound is “trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid” with a molecular formula of C6H4CF3CHCHB(OH)2 .


Synthesis Analysis

The synthesis of “trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid” has been reported . It has been used as a reactant for microwave-assisted Suzuki-Miyaura cross-coupling, cobalt-catalyzed coupling reactions, preparation of vinylic MIDA boronates, and synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-(trifluoromethyl)benzoic acid” is available . The structure of “trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid” is also available .


Chemical Reactions Analysis

“trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid” has been used in various chemical reactions including microwave-assisted Suzuki-Miyaura cross-coupling, cobalt-catalyzed coupling reactions, preparation of vinylic MIDA boronates, and synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-4-(trifluoromethyl)benzoic acid” include a molecular weight of 208.1098 . For “trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid”, the molecular weight is 215.96 and it has a melting point of 204-210 °C .

Future Directions

The future directions of research on these types of compounds could involve further exploration of their potential antimicrobial or antifungal properties , as well as their use in various chemical reactions .

properties

IUPAC Name

2-[4-[4-(trifluoromethyl)phenyl]sulfanylanilino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO2S/c21-20(22,23)13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)24-18-4-2-1-3-17(18)19(25)26/h1-12,24H,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPDIIVAIWJTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[4-(Trifluoromethyl)phenyl]sulfanylanilino]benzoic acid

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